2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
2-{[2-(2-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidin-4(3H)-one derivative with a structurally complex scaffold. Its core consists of a fused thiophene-pyrimidinone system, substituted at positions 2, 3, and 4. Key features include:
- Position 2: A sulfanyl-linked 2-(2-fluorophenyl)-2-oxoethyl group, introducing electron-withdrawing fluorine and ketone moieties.
- Position 3: A phenyl group, contributing aromatic bulk.
- Position 5: A 4-methylphenyl group, enhancing hydrophobicity.
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN2O2S2/c1-17-11-13-18(14-12-17)21-15-33-25-24(21)26(32)30(19-7-3-2-4-8-19)27(29-25)34-16-23(31)20-9-5-6-10-22(20)28/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVZPTGRFCLLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the fluorophenyl, oxoethyl, sulfanyl, methylphenyl, and phenyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl Position : Analog 1 replaces the 2-fluorophenyl with a 4-fluorophenyl, altering steric and electronic profiles.
- Heterocyclic Substituents : Analog 2 and Analog 3 replace the 4-methylphenyl with furan derivatives, reducing molecular weight but increasing polarity.
Physicochemical Properties
Predicted properties highlight substituent effects on solubility, stability, and bioavailability (Table 2).
Table 2: Physicochemical Properties of Selected Analogs
| Compound ID | Density (g/cm³) | Boiling Point (°C) | Predicted pKa |
|---|---|---|---|
| Target | ~1.45* | ~650* | -0.90* |
| Analog 1 | 1.40 | 637.0 | -0.93 |
| Analog 2 | 1.51 | 690.5 | -0.90 |
| Analog 3 | 1.40 | 637.0 | -0.93 |
| Analog 5 | — | — | — |
Key Observations :
- Density : Bulky substituents (e.g., benzo[d][1,3]dioxol in Analog 2 ) increase density.
- Boiling Point : Higher boiling points correlate with larger aromatic systems (e.g., Analog 2 vs. Analog 3 ).
- Acidity: All analogs exhibit similar pKa values (~-0.90), suggesting the thienopyrimidinone core dominates acidity.
Biological Activity
The compound 2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS Number: 374693-22-8) belongs to a class of thienopyrimidine derivatives known for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular structure of this compound incorporates a thieno[2,3-d]pyrimidin core with various functional groups that may enhance its biological activity. The synthesis typically involves multi-step organic reactions:
- Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl and Oxoethyl Groups : These functional groups are introduced using nucleophilic substitution reactions.
- Final Coupling Reactions : The final compound is formed through coupling reactions that yield the target structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising activity against various cancer cell lines, including:
- Melanoma
- Leukemia
- Lung Cancer
- Colon Cancer
- Breast Cancer
In vitro assays demonstrated that this compound inhibits cell proliferation and induces apoptosis in sensitive cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival.
The specific mechanism by which this compound exerts its effects is still under investigation. Preliminary data suggest that it may act as an inhibitor of specific kinases involved in tumor progression and metastasis.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1 | 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one | Anticancer activity against various cell lines |
| 2 | Similar thienopyrimidine derivatives | Varying degrees of kinase inhibition |
The presence of a fluorophenyl group in this compound may enhance lipophilicity and metabolic stability compared to other derivatives, potentially leading to improved bioavailability.
Case Studies and Research Findings
-
In Vivo Studies : Animal models have been employed to evaluate the efficacy of this compound in reducing tumor size and improving survival rates in xenograft models.
- A study indicated a significant reduction in tumor volume when treated with the compound compared to control groups (p < 0.05).
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal favorable absorption characteristics, with an elimination half-life conducive to sustained therapeutic effects.
- Toxicology Assessments : Preliminary toxicological evaluations suggest a relatively safe profile at therapeutic doses, although further studies are warranted to fully assess long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
